molecular formula C11H9N3O2S B1480902 2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid CAS No. 2098139-29-6

2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

Cat. No.: B1480902
CAS No.: 2098139-29-6
M. Wt: 247.28 g/mol
InChI Key: DCDYSFWTUIGVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C11H9N3O2S and its molecular weight is 247.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting neurotransmitter levels . Additionally, it interacts with various proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases . This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function . In various cell types, including cancer cells, it has demonstrated cytotoxic effects, suggesting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting or activating their function . For instance, its inhibition of acetylcholinesterase results from binding to the enzyme’s active site, preventing the breakdown of acetylcholine . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, it has been observed to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites that can be excreted from the body . These metabolic processes can influence the compound’s bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its distribution to various cellular compartments . The compound’s localization within tissues can affect its therapeutic potential and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and function, directing it to specific cellular compartments . These localization patterns are essential for understanding its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

2-(6-thiophen-3-ylimidazo[1,2-b]pyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c15-11(16)6-13-2-3-14-10(13)5-9(12-14)8-1-4-17-7-8/h1-5,7H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDYSFWTUIGVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN3C=CN(C3=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 2
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 3
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 4
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 5
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 6
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.